(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone
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Overview
Description
The compound (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone is a synthetic organic molecule with a complex structure It contains a bromobenzo[d]thiazole moiety, a piperazine ring, and a cyclopropyl group attached to a methanone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone typically involves multiple steps:
Formation of the Bromobenzo[d]thiazole Intermediate: The initial step involves the bromination of benzo[d]thiazole. This can be achieved by reacting benzo[d]thiazole with bromine in the presence of a suitable solvent like acetic acid.
Piperazine Derivatization: The bromobenzo[d]thiazole intermediate is then reacted with piperazine. This step usually requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Cyclopropyl Methanone Addition: The final step involves the introduction of the cyclopropyl methanone group. This can be done by reacting the piperazine derivative with cyclopropylcarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the bromobenzo[d]thiazole moiety, potentially converting the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the bromobenzo[d]thiazole moiety can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: De-brominated benzo[d]thiazole derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a pharmacophore. The bromobenzo[d]thiazole moiety is known for its biological activity, and the piperazine ring is a common feature in many bioactive compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets. The bromobenzo[d]thiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for these targets. The cyclopropyl group can influence the compound’s pharmacokinetic properties, such as its stability and solubility.
Comparison with Similar Compounds
Similar Compounds
(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone: Similar structure but with a chlorine atom instead of bromine.
(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone: Similar structure but with a fluorine atom instead of bromine.
(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. The combination of the bromobenzo[d]thiazole moiety with the piperazine ring and cyclopropyl group makes this compound a versatile scaffold for the development of new derivatives with diverse applications.
Properties
IUPAC Name |
[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3OS/c16-11-3-4-12-13(9-11)21-15(17-12)19-7-5-18(6-8-19)14(20)10-1-2-10/h3-4,9-10H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBZSTAWYWMPJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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